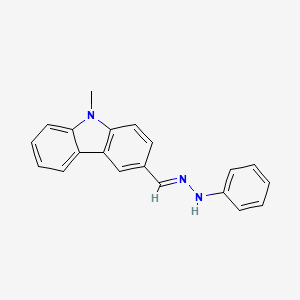![molecular formula C16H9BrN2 B5756443 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or DABPN, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of cyanovinylbenzonitriles and has been found to exhibit a range of interesting properties that make it a valuable tool for studying various biological processes.
作用机制
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to act as a potent inhibitor of PKC, which is a key regulator of a range of cellular processes. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been shown to bind to the catalytic domain of PKC and to inhibit its activity by preventing the phosphorylation of downstream targets. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been found to modulate the activity of ion channels, particularly those that are involved in the regulation of calcium levels.
Biochemical and Physiological Effects
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to have a range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of PKC activity, and the modulation of ion channel activity. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been found to induce apoptosis in a range of cancer cell lines, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile is its potency as an inhibitor of PKC, which makes it a valuable tool for studying the role of this protein kinase in various biological processes. However, 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile is relatively expensive, which can make it difficult to use in large-scale experiments.
未来方向
There are a number of future directions for research on 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, including the development of more potent and selective inhibitors of PKC, the investigation of the role of PKC in various disease states, and the development of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile and to identify any potential side effects or limitations associated with its use in scientific research.
合成方法
The synthesis of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile can be achieved through a variety of methods, including the reaction of 4-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with acetic anhydride and ammonium acetate. Another method involves the reaction of 4-bromobenzaldehyde with cyanoacetic acid, followed by the reaction of the resulting intermediate with ammonium acetate and acetic anhydride.
科学研究应用
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to be a valuable tool for studying a range of biological processes, including the regulation of intracellular calcium levels, the activation of protein kinase C (PKC), and the modulation of ion channels. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of PKC in the regulation of cell growth and differentiation.
属性
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-3-12(4-8-16)9-15(11-19)14-5-1-13(10-18)2-6-14/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJQQUITGOOMP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)

![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)

![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)

![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)